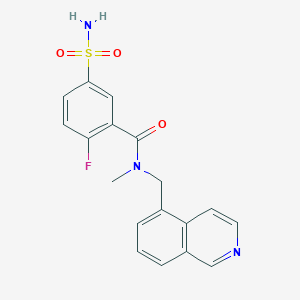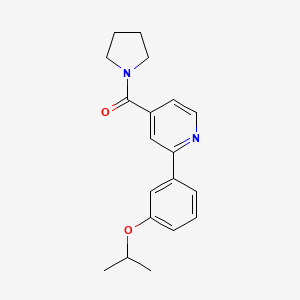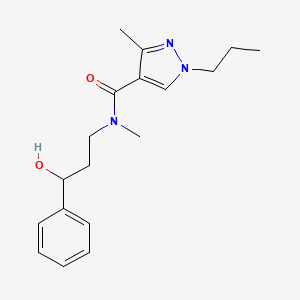
5-(aminosulfonyl)-2-fluoro-N-(5-isoquinolinylmethyl)-N-methylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(aminosulfonyl)-2-fluoro-N-(5-isoquinolinylmethyl)-N-methylbenzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in cancer research. This compound is a potent inhibitor of the enzyme PARP-1, which plays a crucial role in repairing DNA damage.
Wirkmechanismus
The mechanism of action of 5-(aminosulfonyl)-2-fluoro-N-(5-isoquinolinylmethyl)-N-methylbenzamide involves the inhibition of PARP-1. PARP-1 is an enzyme that plays a critical role in repairing DNA damage. When DNA is damaged, PARP-1 is activated and recruits other proteins to repair the damage. In cancer cells, PARP-1 is overactivated, leading to increased DNA repair, which promotes tumor growth and survival. Inhibiting PARP-1 can sensitize cancer cells to chemotherapy and radiation therapy, making them more susceptible to DNA damage and cell death. This compound binds to the catalytic domain of PARP-1 and prevents its activity, leading to DNA damage accumulation and cell death.
Biochemical and Physiological Effects:
This compound has been shown to have potent antitumor activity in preclinical studies. In vitro studies have demonstrated that this compound inhibits the growth of various cancer cell lines, including breast, ovarian, and lung cancer cells. In vivo studies have shown that this compound can inhibit tumor growth and sensitize cancer cells to chemotherapy and radiation therapy. This compound has also been shown to have low toxicity and good pharmacokinetic properties, making it a promising candidate for cancer treatment.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 5-(aminosulfonyl)-2-fluoro-N-(5-isoquinolinylmethyl)-N-methylbenzamide is its potency as a PARP-1 inhibitor. This compound has been shown to be more potent than other PARP inhibitors, such as olaparib and veliparib. Another advantage is its low toxicity and good pharmacokinetic properties, which make it a promising candidate for cancer treatment. However, one of the limitations of this compound is its limited solubility in aqueous solutions, which can make it challenging to use in lab experiments.
Zukünftige Richtungen
There are several future directions for the study of 5-(aminosulfonyl)-2-fluoro-N-(5-isoquinolinylmethyl)-N-methylbenzamide. One direction is to investigate its potential applications in combination with other cancer treatments, such as chemotherapy and radiation therapy. Another direction is to explore its use in different types of cancer, such as pancreatic and prostate cancer. Additionally, further studies are needed to optimize the synthesis method and improve the solubility of this compound in aqueous solutions. Overall, this compound has significant potential as a PARP-1 inhibitor and a promising candidate for cancer treatment.
Synthesemethoden
The synthesis of 5-(aminosulfonyl)-2-fluoro-N-(5-isoquinolinylmethyl)-N-methylbenzamide involves several steps. The first step involves the reaction of 2-fluoro-5-nitrobenzoic acid with thionyl chloride, which results in the formation of 2-fluoro-5-nitrobenzoyl chloride. This intermediate is then reacted with N-methyl-N-(5-isoquinolinylmethyl)amine to form the corresponding amide. The amide is then treated with sodium bisulfite to obtain the final product, this compound.
Wissenschaftliche Forschungsanwendungen
5-(aminosulfonyl)-2-fluoro-N-(5-isoquinolinylmethyl)-N-methylbenzamide has been extensively studied for its potential applications in cancer research. PARP-1 is an enzyme that plays a critical role in repairing DNA damage. In cancer cells, PARP-1 is overactivated, leading to increased DNA repair, which promotes tumor growth and survival. Inhibiting PARP-1 can sensitize cancer cells to chemotherapy and radiation therapy, making them more susceptible to DNA damage and cell death. This compound has been shown to be a potent inhibitor of PARP-1, making it a promising candidate for cancer treatment.
Eigenschaften
IUPAC Name |
2-fluoro-N-(isoquinolin-5-ylmethyl)-N-methyl-5-sulfamoylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN3O3S/c1-22(11-13-4-2-3-12-10-21-8-7-15(12)13)18(23)16-9-14(26(20,24)25)5-6-17(16)19/h2-10H,11H2,1H3,(H2,20,24,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWBGTLOAUFZCFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC2=C1C=CN=C2)C(=O)C3=C(C=CC(=C3)S(=O)(=O)N)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(6,7-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)ethyl]-7-methoxychromane-3-carboxamide](/img/structure/B5647384.png)
![N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-2-fluorobenzamide](/img/structure/B5647391.png)
![3,5-dimethyl-7-[3-(5-methyl-2-furyl)benzoyl]-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B5647393.png)
![4,5-dimethyl-6-[4-(pyrrolidin-1-ylsulfonyl)piperazin-1-yl]pyrimidine](/img/structure/B5647396.png)
![(3S*,4R*)-4-(4-fluorophenyl)-1-[(methylthio)acetyl]-3-pyrrolidinecarboxylic acid](/img/structure/B5647403.png)

![1-[(2-methoxyphenyl)acetyl]-4-piperidinecarboxamide](/img/structure/B5647418.png)
![6-{[3-(1,3-benzoxazol-2-yl)-1-piperidinyl]carbonyl}-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione](/img/structure/B5647423.png)

![N-[(2-ethyl-5-pyrimidinyl)carbonyl]-L-phenylalaninamide](/img/structure/B5647457.png)
![N-benzyl-3-[(diethylamino)sulfonyl]benzamide](/img/structure/B5647479.png)

![1-{4-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]phenyl}ethanone](/img/structure/B5647495.png)
